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Compound of Interest

Compound Name: 5-Quinolinol, 6-chloro-
CAS No.: 1236162-17-6
Cat. No.: B2682530
Get Quote
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Executive Summary

6-Chloro-5-quinolinol (CAS: 1236162-17-X / Generic) represents a distinct scaffold within the
hydroxyquinoline family. Unlike its more ubiquitous isomer, 8-hydroxyquinoline (8-HQ), which is
a potent bidentate metal chelator, the 5-hydroxy analogue exhibits unique physicochemical
properties driven by the distal relationship between the hydroxyl group (C5) and the quinoline
nitrogen (N1).

The introduction of a chlorine atom at the C6 position—ortho to the hydroxyl group—
significantly modulates the compound's acidity (

), lipophilicity (

), and biological reactivity. This guide explores its potential as an antimicrobial agent, a
metabolic enzyme modulator, and a specialized intermediate in medicinal chemistry.

Chemical Biology & Structure-Activity Relationship
(SAR)
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Structural Differentiation

The biological activity of quinolinols is dictated by their ability to interact with metal ions and
biological membranes.

e 8-Quinolinol (The Chelator): Forms stable 5-membered chelate rings with divalent metals (

), driving its bacteriostatic and neuroactive effects.

e 5-Quinolinol (The Scaffold): The N1 and C5-OH are geometrically isolated, preventing
bidentate chelation. Activity is instead driven by hydrogen bonding,

stacking, and electronic effects.

The "Ortho-Chloro" Effect

Substituting chlorine at position 6 (ortho to the 5-OH) exerts two critical effects:
» Acidity Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

of the phenolic hydroxyl, enhancing its ability to act as a hydrogen bond donor or proton
shuttle at physiological pH.

 Lipophilicity Enhancement: The halogen increases the partition coefficient (

), facilitating passive transport across bacterial cell walls or the blood-brain barrier.

SAR Visualization

The following diagram illustrates the structural logic and functional divergence of 6-chloro-5-
quinolinol compared to related pharmacophores.
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Figure 1: Structure-Activity Relationship (SAR) map highlighting the physicochemical shifts
induced by C6-chlorination on the 5-quinolinol scaffold.

Targeted Biological Activities[1][2]
Antimicrobial Potential

While less potent than 8-HQ derivatives (e.g., clioquinol), 6-chloro-5-quinolinol exhibits
antimicrobial potential through non-chelating mechanisms.

* Mechanism: Disruption of bacterial cell membrane integrity and interference with respiratory
chain enzymes due to enhanced lipophilicity.

¢ Spectrum: Predicted activity against Gram-positive bacteria (S. aureus) due to the
permeability of the peptidoglycan layer to lipophilic phenols.
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Metabolic Enzyme Induction

Research suggests that halogenated quinolines can act as inducers of xenobiotic-metabolizing
enzymes.

o Observation: Animal studies indicate potential enzyme induction effects, likely interacting
with the Aryl Hydrocarbon Receptor (AhR) or Constitutive Androstane Receptor (CAR)
pathways due to the planar, halogenated aromatic structure.

e Implication: This compound may alter the pharmacokinetics of co-administered drugs,
necessitating rigorous ADME screening.

Differentiation from TEAD Activators

Critical Note: It is vital to distinguish this molecule from "Quinolinol Q2" (a TEAD transcription
activator). Q2 is an 8-hydroxyquinoline derivative substituted at position 7.[1][2] 6-Chloro-5-
quinolinol does not share the specific binding pharmacophore for the TEAD palmitate pocket
described in recent literature [1].

Experimental Protocols
Synthesis of 6-Chloro-5-Quinolinol

This protocol utilizes electrophilic aromatic substitution, controlled to favor the ortho position
relative to the hydroxyl group.

Reagents: 5-Quinolinol, N-Chlorosuccinimide (NCS), Acetonitrile (ACN), HCI.
 Dissolution: Dissolve 5-quinolinol (10 mmol) in ACN (50 mL).

 Acidification: Add catalytic concentrated HCI (0.5 mL) to protonate the quinoline nitrogen,
deactivating the pyridine ring and directing substitution to the phenolic ring.

e Chlorination: Add NCS (10.5 mmol) portion-wise at 0°C.

e Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase:
Hexane/Ethyl Acetate 7:3).

o Workup: Quench with water, neutralize with saturated
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, and extract with dichloromethane (DCM).

 Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC
29213).

Workflow Visualization:

Compound Prep Serial Dilution Inoculation . Readout
Dissolve in DMSO > 96-well plate P Add 5x10"5 CFU/mL > 37°C for 18-24h Visual Turbidity or
(Stock: 10 mg/mL) (Range: 0.5 - 256 pg/mL) (Muller-Hinton Broth) OD600 Absorbance

Click to download full resolution via product page
Figure 2: Standardized workflow for broth microdilution assay to assess antimicrobial potency.

Data Analysis Table:

Parameter Description Acceptance Criteria

» Ciprofloxacin or o
Positive Control . MIC within CLSI ranges
Vancomycin

Negative Control DMSO (Solvent only) No inhibition of growth

Sterility Control Media only No turbidity

| Endpoint | Lowest concentration with no visible growth | Reproducible in 3 replicates |

Safety & Toxicology Profile

» Hazard Classification: GHS07 (Warning).

» Signal Words: Irritant (Skin, Eye, Respiratory).
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» Genotoxicity: Quinoline derivatives carry a structural alert for mutagenicity. 5-
Hydroxyquinoline has shown mutagenic potential in Ames tests (Strain TA100 with S9
activation) [2]. The addition of chlorine may modulate metabolic activation but requires
specific testing.

o Handling: Use N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles.
Handle in a fume hood to avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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